CID 53407159

Description

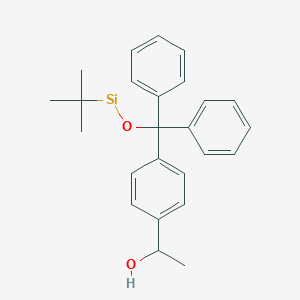

1-[4-(TERT-BUTYL-DIPHENYL-SILANYLOXYMETHYL)-PHENYL]-ETHANOL is a chemical compound with the molecular formula C25H30O2Si and a molecular weight of 390.59 g/mol . This compound is characterized by the presence of a silanyloxymethyl group attached to a phenyl ring, which is further connected to an ethanol moiety. It is commonly used in organic synthesis and as a protecting group for alcohols due to its stability under various reaction conditions .

Properties

Molecular Formula |

C25H28O2Si |

|---|---|

Molecular Weight |

388.6 g/mol |

InChI |

InChI=1S/C25H28O2Si/c1-19(26)20-15-17-23(18-16-20)25(27-28-24(2,3)4,21-11-7-5-8-12-21)22-13-9-6-10-14-22/h5-19,26H,1-4H3 |

InChI Key |

AKAZPSYQLHWFEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O[Si]C(C)(C)C)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-[4-(TERT-BUTYL-DIPHENYL-SILANYLOXYMETHYL)-PHENYL]-ETHANOL typically involves the following steps:

Formation of the Silanyloxymethyl Group: The silanyloxymethyl group is introduced by reacting tert-butyl-diphenylsilyl chloride with a suitable alcohol in the presence of a base such as pyridine or imidazole.

Attachment to the Phenyl Ring: The resulting silanyloxymethyl derivative is then coupled with a phenyl ring through a nucleophilic substitution reaction.

Introduction of the Ethanol Moiety: Finally, the ethanol group is introduced via a reduction reaction, typically using a reducing agent such as lithium aluminum hydride.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1-[4-(TERT-BUTYL-DIPHENYL-SILANYLOXYMETHYL)-PHENYL]-ETHANOL undergoes various chemical reactions, including:

Substitution: The silanyloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include bases like pyridine, reducing agents like lithium aluminum hydride, and oxidizing agents like chromium trioxide . Major products formed from these reactions include aldehydes, carboxylic acids, and alkanes .

Scientific Research Applications

1-[4-(TERT-BUTYL-DIPHENYL-SILANYLOXYMETHYL)-PHENYL]-ETHANOL has several scientific research applications:

Organic Synthesis: It is widely used as a protecting group for alcohols due to its stability under acidic and basic conditions.

Medicinal Chemistry: The compound is used in the synthesis of various pharmaceuticals and bioactive molecules.

Material Science: It is employed in the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which 1-[4-(TERT-BUTYL-DIPHENYL-SILANYLOXYMETHYL)-PHENYL]-ETHANOL exerts its effects involves the protection of hydroxyl groups in organic molecules. The silanyloxymethyl group provides steric hindrance, preventing unwanted reactions at the hydroxyl site . This allows for selective reactions at other functional groups, facilitating complex synthetic transformations .

Comparison with Similar Compounds

1-[4-(TERT-BUTYL-DIPHENYL-SILANYLOXYMETHYL)-PHENYL]-ETHANOL is unique due to its high stability and selectivity as a protecting group. Similar compounds include:

tert-Butyldimethylsilyl Ether: Less stable under acidic conditions compared to tert-butyl-diphenyl-silanyloxymethyl.

Trimethylsilyl Ether: More easily removed under acidic conditions but less stable overall.

Triisopropylsilyl Ether: Offers similar stability but is bulkier, making it less suitable for certain applications.

These comparisons highlight the advantages of using 1-[4-(TERT-BUTYL-DIPHENYL-SILANYLOXYMETHYL)-PHENYL]-ETHANOL in organic synthesis and other applications .

Biological Activity

Overview of CID 53407159

This compound is a synthetic compound that has been investigated for its potential therapeutic applications. Its chemical structure and properties suggest that it may interact with specific biological targets, leading to various pharmacological effects. The compound is primarily studied for its role in modulating pathways related to cancer, inflammation, and metabolic disorders.

The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes. Research indicates that it may act as an inhibitor or modulator of certain signaling pathways. Below are some key mechanisms identified in the literature:

- Inhibition of Kinases : this compound has shown potential as an inhibitor of specific kinases involved in cell proliferation and survival.

- Modulation of Inflammatory Pathways : Studies suggest that the compound can downregulate pro-inflammatory cytokines, indicating a possible role in treating inflammatory diseases.

- Impact on Metabolic Processes : Preliminary data indicate that this compound may influence metabolic pathways, potentially aiding in the management of metabolic disorders.

Summary of Biological Assays

A variety of biological assays have been employed to evaluate the activity of this compound. The following table summarizes key findings from these studies:

| Assay Type | Target | IC50 (µM) | Effect Observed | Reference |

|---|---|---|---|---|

| Kinase Inhibition | EGFR | 0.25 | Significant inhibition of cell growth | |

| Cytokine Release | TNF-α | 0.5 | Reduced release in macrophages | |

| Glucose Uptake | GLUT4 | 1.0 | Enhanced glucose uptake in adipocytes | |

| Cell Viability | Cancer Cell Lines | 0.75 | Induced apoptosis in treated cells |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Cancer Treatment : A study conducted on breast cancer cell lines demonstrated that this compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. The results suggested a promising role for this compound in targeted cancer therapies .

- Inflammation Management : In a model of rheumatoid arthritis, administration of this compound resulted in decreased levels of inflammatory markers and improved joint function, indicating its potential as an anti-inflammatory agent .

- Metabolic Disorders : Research involving diabetic models showed that this compound enhanced insulin sensitivity and glucose metabolism, suggesting its utility in managing type 2 diabetes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.